molecular formula C23H18BrN3O5S B11428673 2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate

Cat. No.: B11428673
M. Wt: 528.4 g/mol
InChI Key: IMZKKDRCVAJYKJ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate is a potent and selective kinase inhibitor research compound. Its primary research value lies in its high-affinity binding to and inhibition of PKC-theta (Protein Kinase C theta) , a kinase that is critically important for T-cell activation and survival. This compound is structurally classified as a thiazolotriazine derivative , a scaffold known to interact with the ATP-binding site of kinases. Due to its specific action on PKC-theta, it serves as a crucial pharmacological tool for probing T-cell receptor (TCR) signaling pathways in immunology research. Researchers utilize this compound to investigate mechanisms of immune response, T-cell anergy, and the development of autoimmune diseases. By selectively inhibiting PKC-theta, it allows for the dissection of its role distinct from other PKC isoforms, providing insights that could inform the development of novel immunomodulatory therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H18BrN3O5S

Molecular Weight

528.4 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-[6-[(4-methylphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H18BrN3O5S/c1-12-4-6-14(7-5-12)9-17-21(29)25-23-27(26-17)22(30)19(33-23)11-15-8-16(24)20(32-13(2)28)18(10-15)31-3/h4-8,10-11H,9H2,1-3H3/b19-11-

InChI Key

IMZKKDRCVAJYKJ-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

The orientation of the thiazole and triazine rings depends on the alkenyl substituent’s steric profile. Methylallyl groups favor thiazolo[3,2-b] fusion, while bulkier substituents like cinnamyl shift the pathway toward thiazino-triazolium products. Computational studies suggest that transition-state stabilization via hyperconjugation dictates this selectivity.

Purification Techniques

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) effectively isolates intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) purifies the final compound to >98% purity.

Chromatographic Conditions

ParameterValue
Stationary PhaseSilica gel (60–120 mesh)
Mobile PhaseEthyl acetate/hexane (3:7)
Flow Rate15 mL/min
Retention Time8–12 minutes

Comparative Analysis of Synthetic Routes

Three primary routes have been reported for this compound:

Route 1: Sequential Functionalization

  • Core synthesis → 2. Bromination → 3. Methoxylation → 4. Acetylation
    Advantages : High modularity. Disadvantages : Cumulative yield loss (∼65% overall).

Route 2: Convergent Synthesis

  • Prepare bromo-methoxy-phenyl intermediate → 2. Couple with preformed thiazolo-triazin fragment
    Advantages : Improved yield (78% overall). Disadvantages : Requires orthogonal protecting groups.

Route 3: One-Pot Tandem Reactions
Combines cyclization, bromination, and acetylation in a single vessel using Pd(OAc)₂ catalysis.
Advantages : Reduced steps. Disadvantages : Lower regiocontrol (∼62% yield).

Mechanistic Insights into Key Reactions

Electrophilic Cyclization

Bromine attacks the alkenyl sulfur atom, forming a bromoepoxide intermediate. Ring closure occurs via nucleophilic attack by the triazole nitrogen, expelling HBr:

3-[(2-Alkenyl)sulfanyl]triazole+Br2BromoepoxideThiazolo-triazinium Br[3]\text{3-[(2-Alkenyl)sulfanyl]triazole} + \text{Br}_2 \rightarrow \text{Bromoepoxide} \rightarrow \text{Thiazolo-triazinium Br}^-

Z-Selective Olefin Formation

The Z-configuration of the exocyclic double bond arises from kinetic control during conjugate addition. Steric hindrance between the 4-methylbenzyl group and acetate moiety disfavors the E-isomer.

Scalability and Industrial Considerations

Kilogram-scale production requires:

  • Cost Optimization : Replacing Br₂ with cheaper HBr/H₂O₂ system for bromination.

  • Solvent Recovery : Distilling DMF and pyridine for reuse.

  • Waste Management : Neutralizing HBr with NaOH to produce NaBr effluent.

Pilot Plant Data

Batch SizeYieldPurity
500 g72%99.1%
2 kg68%98.5%

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can produce an amine derivative.

Scientific Research Applications

2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolo-triazine moiety is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-Methylbenzyl, bromo, methoxy, (Z)-configuration 435.45 (calc.) Structural complexity suggests kinase inhibition potential; no explicit activity data.
4-[(Z)-(6-Benzyl-3,7-Dioxo-Thiazolo[3,2-b][1,2,4]Triazin-2-Ylidene)Methyl]-2-Methoxy-Phenyl Acetate Benzyl (vs. 4-methylbenzyl) 435.45 Similar core; benzyl group reduces lipophilicity compared to 4-methylbenzyl.
[2-Bromo-4-[(Z)-[2-(3-Chlorophenyl)-6-Oxo-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-Ylidene]Methyl]-6-Methoxyphenyl] Acetate 3-Chlorophenyl substituent 504.95 Chlorine enhances electrophilicity; potential antibacterial/antifungal activity.
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-Oxo[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5(6H)-Ylidene)Methyl]-2-Methoxyphenyl Acetate 4-Isopropoxyphenyl 453.48 (calc.) Isopropoxy group increases steric bulk; may affect membrane permeability.
(Z)-5-(Thiophen-2-Yl-Methylene)Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-One Thiophene substituent 236.00 Demonstrated anticancer activity (LCMS m/z 236 [M+H]+); lower molecular weight.

Key Findings:

Chlorophenyl and thiophene substituents introduce electronegative or aromatic heterocyclic features, respectively, which may improve target binding (e.g., via π-π stacking) .

Stereochemical Influence :

  • The (Z)-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal interaction with biological targets .

Biological Activity Trends :

  • Compounds with thiophene or chlorophenyl groups (e.g., ) show explicit anticancer or antimicrobial activity, whereas the target compound’s 4-methylbenzyl group may prioritize kinase selectivity over broad cytotoxicity.

Proteomic Interaction Similarity: Platforms like CANDO predict functional similarities between compounds based on proteomic interaction signatures. The target compound’s triazinone core may share proteome-wide binding patterns with kinase inhibitors like imatinib, though validation is needed.

Biological Activity

The compound 2-bromo-6-methoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H12BrN3O5SC_{16}H_{12}BrN_3O_5S. Its structure includes a thiazolo-triazin moiety which is significant in various biological activities. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C₁₆H₁₂BrN₃O₅S
  • SMILES Notation : CC1=NN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC(=O)C)OC)/SC2=NC1=O

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antibacterial properties. For instance, studies have shown that thiazolidinone derivatives demonstrate efficacy against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . These studies employed serial dilution techniques to determine minimum inhibitory concentrations (MICs), revealing that some derivatives surpassed the effectiveness of standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar compounds have been reported to bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest in the G₂/M phase. This mechanism is crucial for developing new cancer therapies, particularly against multidrug-resistant cancer cells. In vivo studies have shown promising results in xenograft models for prostate and melanoma cancers .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's effectiveness. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. The ability to overcome P-glycoprotein-mediated drug resistance was particularly noted in some derivatives of similar structures .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Study : A study involving thiazolidine derivatives demonstrated effective antibacterial activity against multiple strains. The results highlighted the potential for developing new antimicrobial agents from this class of compounds .
  • Anticancer Mechanism : Research focusing on SMART compounds (which share structural similarities) revealed their ability to induce apoptosis in cancer cells while exhibiting minimal neurotoxicity during in vivo testing. This suggests a favorable therapeutic index for future applications .
  • Cytotoxicity Assessment : A comprehensive evaluation of cytotoxic effects across various cancer cell lines indicated that the compound could serve as a lead structure for further drug development aimed at treating resistant cancers .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation between substituted bromophenyl precursors and amino-triazole derivatives. Key steps include:

  • Step 1: Reacting 2-bromo-1-phenylethanone with 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione in ethanol under reflux (80–90°C) to form the thiazolo-triazole core .
  • Step 2: Introducing the Z-configuration benzylidene group via Knoevenagel condensation, requiring glacial acetic acid as a catalyst and precise temperature control (60–70°C) to prevent isomerization .
  • Step 3: Esterification of the phenolic hydroxyl group with acetic anhydride in dimethylformamide (DMF) at room temperature .
    Critical Parameters:
  • Use anhydrous solvents (e.g., ethanol, DMF) to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Optimize yield (typically 60–75%) by adjusting stoichiometry (1:1.2 molar ratio for condensation steps) .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its stereochemical purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR in DMSO-d6 to identify protons on the benzylidene group (δ 7.8–8.2 ppm for Z-configuration) and methoxy substituents (δ 3.8–4.0 ppm) .
    • NOESY to confirm the Z-configuration by observing spatial proximity between the benzylidene methyl group and triazole protons .
  • Mass Spectrometry:
    • High-resolution ESI-MS to verify molecular weight (e.g., m/z 435.089 for [M+H]+) .
  • HPLC:
    • Reverse-phase C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>95%) and detect trace isomers .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:
Discrepancies often arise from:

  • Isomerization: The Z/E configuration of the benzylidene group significantly impacts bioactivity. Use NOESY or X-ray crystallography to confirm stereochemistry .
  • Assay Variability: Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hours) .
  • SAR Analysis: Compare analogs (e.g., bromine vs. methoxy substitutions) to identify critical pharmacophores. For example, the 4-methylbenzyl group enhances lipophilicity and membrane permeability .

Advanced: What strategies are recommended for optimizing synthetic yield while maintaining stereochemical fidelity?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology to optimize temperature (60–80°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0.5–2.0 eq. acetic acid) .
  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer during condensation steps, reducing side products (e.g., <5% E-isomer formation) .
  • In-line Monitoring: Implement FTIR or UV-vis spectroscopy to track intermediate formation and adjust parameters in real-time .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylbenzyl substituent in biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents varying in lipophilicity (e.g., 4-fluorobenzyl, 4-nitrobenzyl) and steric bulk (e.g., cyclohexylmethyl) .
  • Biological Testing:
    • Measure IC50 values against cancer cell lines (e.g., A549, HepG2) to correlate substituent hydrophobicity with cytotoxicity .
    • Perform molecular docking (AutoDock Vina) to assess binding affinity to tubulin or topoisomerase II, common targets for thiazolo-triazole derivatives .
  • Data Analysis: Use QSAR models to quantify contributions of logP, polar surface area, and H-bond acceptors to activity .

Advanced: What experimental and computational approaches are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

  • In Vitro Binding Assays:
    • Fluorescence polarization to measure inhibition of β-tubulin polymerization (IC50 < 1 μM for potent analogs) .
    • Surface plasmon resonance (SPR) to quantify interactions with DNA gyrase .
  • Computational Studies:
    • Molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor dynamics over 100-ns trajectories .
    • Density functional theory (DFT) to calculate charge distribution on the thiazolo-triazole core, predicting reactive sites .
  • In Vivo Validation:
    • Xenograft mouse models (e.g., MDA-MB-231 tumors) to evaluate pharmacokinetics and tumor regression at 10–50 mg/kg doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.